molecular formula C21H17FN2O2S B3977418 5-(2-fluorophenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

5-(2-fluorophenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B3977418
M. Wt: 380.4 g/mol
InChI Key: HDFAPGOPZZINKH-UHFFFAOYSA-N
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Description

The compound “5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde” is a fluorophenyl-containing pyrazole derivative . It’s related to a class of compounds known as pyrazoles, which are heterocyclic azo-derived compounds with various biological activities .


Synthesis Analysis

The synthesis of a similar compound, “5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde”, involves several steps, including the reaction of 2-fluoro acetophenone with a bromination reagent, followed by reactions with malononitrile, cyclization in a hydrogen chloride-ethyl acetate solution, catalytic dechlorination, and hydrogenation reduction .


Molecular Structure Analysis

The molecular structure of these types of compounds can be quite complex. For example, the compound “1-[5-(2-fluorophenyl)-1-(pyridin-3-sulfonyl)-1H-pyrrol-3-yl]-N-methylmethanaminium 3-carboxyprop-2-enoate” has a molecular formula of C21H20FN3O6S .


Chemical Reactions Analysis

Vinyl sulfones, which are related to the sulfonyl group in your compound, are known for their synthetic utility in organic chemistry. They participate in 1,4-addition reactions and cycloaddition reactions .


Physical and Chemical Properties Analysis

The compound “5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde” has a molecular weight of 189.19 g/mol, a topological polar surface area of 32.9 Ų, and a rotatable bond count of 2 .

Mechanism of Action

While the specific mechanism of action for your compound isn’t available, a related compound, “1-[5-(2-fluorophenyl)-1-(pyridin-3-sulfonyl)-1H-pyrrol-3-yl]-N-methylmethanaminium 3-carboxyprop-2-enoate”, is known to inhibit the proton pump (H+, K±ATPase) in a reversible manner .

Safety and Hazards

The safety data sheet for “5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde” suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for these types of compounds are likely to be in the field of medicinal chemistry, given their various biological activities. For example, a fluorinated pyrazole compound has shown potential inhibition against Estrogen Receptor α, making it a promising candidate as an anti-breast cancer agent .

Properties

IUPAC Name

2-(benzenesulfonyl)-3-(2-fluorophenyl)-5-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2S/c22-19-14-8-7-13-18(19)21-15-20(16-9-3-1-4-10-16)23-24(21)27(25,26)17-11-5-2-6-12-17/h1-14,21H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFAPGOPZZINKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-fluorophenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(2-fluorophenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 3
5-(2-fluorophenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 4
5-(2-fluorophenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 5
5-(2-fluorophenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 6
5-(2-fluorophenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

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